Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride
Overview
Description
Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is a chemical compound with the molecular formula C15H17ClN2O2 and a molecular weight of 292.76 g/mol . It is also known by its IUPAC name, 4-(aminomethyl)phenyl benzylcarbamate hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-(aminomethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and alcohols.
Substitution: Various substituted benzyl derivatives.
Mechanism of Action
The mechanism of action of Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
- Benzyl (4-(aminomethyl)phenyl)carbamate
- 4-(aminomethyl)phenyl carbamate
- Benzyl carbamate
Comparison: Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more suitable for certain applications compared to its non-salt counterparts .
Properties
IUPAC Name |
benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBSBPWUNQCZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620238 | |
Record name | Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326407-32-3 | |
Record name | Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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